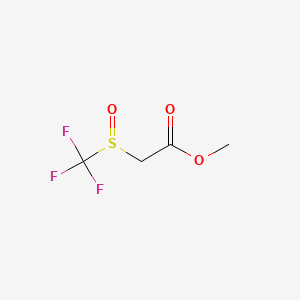
Methyl 2-trifluoromethanesulfinylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-trifluoromethanesulfinylacetate is an organic compound with the molecular formula C4H5F3O3S. It is a colorless liquid that is primarily used in organic synthesis due to its unique chemical properties. The presence of the trifluoromethanesulfinyl group imparts significant reactivity, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-trifluoromethanesulfinylacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with trifluoromethanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-trifluoromethanesulfinylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically yield the corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-trifluoromethanesulfinylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated motifs for enhanced bioactivity.
Industry: The compound is employed in the production of agrochemicals and specialty polymers, where its unique reactivity is advantageous.
Mécanisme D'action
The mechanism by which methyl 2-trifluoromethanesulfinylacetate exerts its effects is primarily through its ability to act as an electrophile. The trifluoromethanesulfinyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethanesulfinyl group into target molecules.
Comparaison Avec Des Composés Similaires
Methyl trifluoromethanesulfonate:
Methyl fluorosulfonate: Similar in structure but with a fluorosulfonyl group instead of a trifluoromethanesulfinyl group.
Uniqueness: Methyl 2-trifluoromethanesulfinylacetate is unique due to the presence of the trifluoromethanesulfinyl group, which imparts distinct reactivity compared to other sulfonyl and sulfinyl compounds. This makes it particularly valuable in reactions requiring strong electron-withdrawing groups to activate specific sites on target molecules.
Propriétés
Formule moléculaire |
C4H5F3O3S |
|---|---|
Poids moléculaire |
190.14 g/mol |
Nom IUPAC |
methyl 2-(trifluoromethylsulfinyl)acetate |
InChI |
InChI=1S/C4H5F3O3S/c1-10-3(8)2-11(9)4(5,6)7/h2H2,1H3 |
Clé InChI |
VLXAYGDYBJKMTA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CS(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


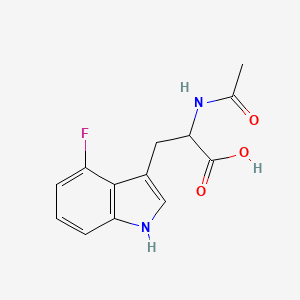


![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
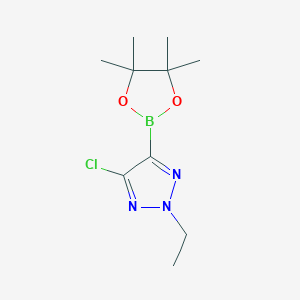

![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)



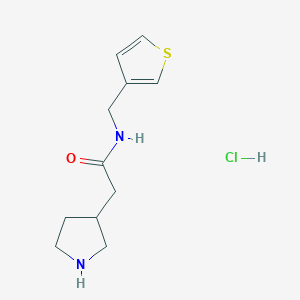

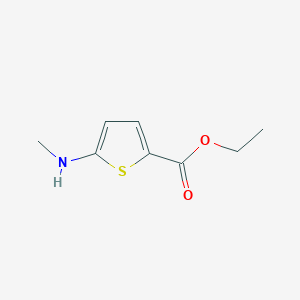
![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)
